Itameline - 121750-57-0

Itameline

Catalog Number: EVT-3198591
CAS Number: 121750-57-0
Molecular Formula: C14H15ClN2O3
Molecular Weight: 294.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Itameline involves several methods, primarily focusing on modifications of lead compounds to enhance their biological activity. One notable approach includes chemical modifications to existing small molecule ligands that interact with p62, a protein involved in autophagy and the ubiquitin-proteasome system .

The synthesis process typically encompasses:

  • Stepwise Chemical Modifications: This involves altering functional groups on the lead compounds to optimize their binding affinity and selectivity.
  • Use of Protecting Groups: To facilitate selective reactions, protecting groups are employed during the synthesis, which are later removed to yield the final product.
  • Purification Techniques: After synthesis, compounds are purified using chromatographic methods to ensure high purity levels necessary for biological testing.

Specific parameters such as temperature, reaction time, and solvent choice are critical for achieving optimal yields and purities during synthesis.

Molecular Structure Analysis

The molecular structure of Itameline can be described using its chemical formula and three-dimensional conformation. The compound features a complex arrangement of atoms that contribute to its biological activity.

Key aspects include:

  • Heterocyclic Rings: Itameline contains multiple heterocyclic rings which contribute to its pharmacological properties.
  • Functional Groups: The presence of amino groups enhances solubility and interaction with biological targets.
  • Chlorine Substitution: Chlorine atoms in the structure can influence the compound's reactivity and binding characteristics.

Computational modeling techniques can be employed to analyze the molecular interactions and predict the compound's behavior in biological systems.

Chemical Reactions Analysis

Itameline participates in various chemical reactions that are essential for its activity:

  • Nucleophilic Substitution Reactions: These reactions may occur at sites where halogen atoms are present, allowing for further functionalization.
  • Hydrolysis Reactions: In aqueous environments, hydrolysis can affect the stability of Itameline and influence its pharmacokinetics.
  • Redox Reactions: The compound may also engage in oxidation-reduction processes that can modify its activity or lead to metabolic transformations within biological systems.

Understanding these reactions is crucial for predicting how Itameline behaves under physiological conditions.

Mechanism of Action

The mechanism of action of Itameline primarily revolves around its interaction with cellular pathways involved in autophagy. Research indicates that Itameline enhances autophagosome formation without inducing complete autophagic flux, thereby promoting cell survival in adverse conditions .

Key points include:

  • p62 Interaction: Itameline binds to p62, a protein that plays a pivotal role in autophagy regulation, facilitating the degradation of misfolded proteins and damaged organelles.
  • Induction of Apoptosis: By modulating signaling pathways associated with apoptosis, Itameline may trigger cell death in cancerous cells while preserving healthy cells .
  • Signal Transduction Pathways: The compound influences various signaling cascades that are critical for maintaining cellular homeostasis.
Physical and Chemical Properties Analysis

The physical and chemical properties of Itameline significantly influence its behavior in biological systems:

  • Solubility: The solubility profile is essential for determining bioavailability; Itameline exhibits moderate solubility in aqueous solutions due to its polar functional groups.
  • Stability: Stability studies indicate that Itameline remains stable under physiological pH but may degrade under extreme conditions such as high temperatures or acidic environments.
  • Melting Point and Boiling Point: Precise measurements of melting and boiling points can provide insights into the purity and phase transitions of the compound.

These properties are critical for formulating effective pharmaceutical preparations.

Applications

Itameline has potential applications across several scientific domains:

  • Pharmaceutical Development: Its role as a ligand targeting p62 positions it as a candidate for developing treatments for neurodegenerative diseases and cancers.
  • Research Tool: It serves as a valuable tool for studying autophagy mechanisms in cellular biology.
  • Custom Synthesis Requests: Due to its unique properties, researchers may request custom synthesis for specific experimental applications .
Introduction to Cholinergic Prodrug Therapeutics

Cholinergic neurotransmission—mediated by acetylcholine (ACh) at muscarinic and nicotinic receptors—constitutes a cornerstone of cognitive function, memory formation, and neuroimmune modulation. The progressive degeneration of cholinergic neurons in conditions like Alzheimer's disease (AD) directly correlates with cognitive decline, forming the basis of the cholinergic hypothesis [7]. Early therapeutic strategies focused on enhancing synaptic ACh levels via acetylcholinesterase inhibitors (e.g., donepezil). However, limitations such as peripheral side effects and insufficient central bioavailability necessitated novel approaches. Direct receptor agonists emerged as alternatives, yet their clinical utility was hampered by poor blood-brain barrier (BBB) penetration, metabolic instability, and receptor subtype selectivity issues. This impasse catalyzed innovation in prodrug design, where bioreversible derivatives of active drugs are engineered to optimize pharmacokinetic properties while minimizing off-target effects. Itameline (RU 47213) exemplifies this strategy, embodying decades of research into cholinomimetic agents [4].

Historical Development of Cholinomimetic Agents

The evolution of cholinergic therapeutics spans three distinct eras, each marked by pharmacological breakthroughs (Table 1):

Table 1: Milestones in Cholinomimetic Agent Development

EraAgentsMechanismLimitations
Natural Alkaloids (Pre-1960s)Physostigmine, ArecolineAChE inhibition; direct mAChR agonismShort half-life; peripheral cholinergic toxicity
First-Generation Synthetics (1970s–1980s)Bethanechol, PilocarpineSelective M₁/M₃ agonismLow CNS penetration; receptor subtype specificity
Prodrug Era (1990s–Present)Itameline, XanomelineBioreversible activation; CNS targetingComplex metabolism; variable conversion rates
  • Natural Alkaloids and Early Synthetics: Initial efforts centered on plant-derived compounds like physostigmine (an AChE inhibitor) and arecoline (a partial mAChR agonist). While these demonstrated pro-cognitive effects in animal models, their clinical utility was limited by rapid metabolism, narrow therapeutic windows, and peripheral parasympathomimetic effects (e.g., bradycardia, salivation) [7] [10]. Arecoline, though active centrally, required intravenous administration due to first-pass metabolism and exhibited short-lived effects.

  • Receptor-Subtype Selective Agonists: The identification of muscarinic receptor subtypes (M₁–M₅) in the 1980s spurred development of M₁-selective agonists to enhance cognition while minimizing cardiovascular (M₂) and smooth muscle (M₃) activation. Compounds like xanomeline showed promise in preclinical models but faced challenges in achieving sufficient brain concentrations after oral dosing [4] [11].

  • Prodrug Innovations: The 1990s witnessed strategic shifts toward prodrugs to overcome pharmacokinetic barriers. Prodrugs masked polar functionalities in active agents, improving lipophilicity and BBB penetration. Enzymatic cleavage within the CNS then liberated the active moiety. Itameline emerged from this era as a tetrahydropyridine-oxime derivative specifically engineered for sustained central cholinergic activity [1] [4].

Rationale for Prodrug Design in Neurological Therapeutics

Prodrug design addresses two fundamental biopharmaceutical challenges in CNS drug development: membrane permeability and metabolic stability. The Biopharmaceutical Classification System (BCS) categorizes drugs based on solubility/permeability (Table 2), with many cholinergic agonists falling into Class III (high solubility, low permeability) or Class IV (low solubility, low permeability) [8]. Itameline’s prodrug architecture directly counters these limitations:

Table 2: Biopharmaceutical Challenges Addressed by Itameline’s Prodrug Design

ParameterActive Agonist (RU 35963)Itameline (Prodrug)Therapeutic Impact
Molecular Weight~220 Da294.73 DaOptimized for passive diffusion
logPLow (polar metabolite)Higher (lipophilic)Enhanced BBB penetration
Oral BioavailabilityNegligibleSignificantEnables oral dosing
BCS ClassificationIII/IVIIImproved absorption and distribution
Half-lifeMinutesHoursSustained central cholinergic activity
  • Enhanced Permeability:
  • The incorporation of a lipophilic tetrahydropyridine-oxime moiety in Itameline increases its partition coefficient (logP), facilitating passive diffusion across the BBB. This contrasts sharply with its hydrophilic active metabolite, RU 35963, which struggles with CNS entry [1] [8].
  • Structural Insight: Itameline’s design adheres to cholinergic drug SAR principles—a quaternary ammonium mimic (protonated nitrogen), ester-linked carrier, and optimized alkyl chain length—allowing it to bypass efflux transporters like P-glycoprotein [8].
  • Sustained Activity:
  • Itameline functions as a bioprecursor prodrug, undergoing hepatic and CNS enzymatic hydrolysis to release RU 35963, a non-selective muscarinic agonist. This stepwise activation provides prolonged receptor engagement compared to direct agonists [1] [4].
  • In rodent models, a single oral dose of Itameline reversed scopolamine-induced memory deficits for >6 hours, underscoring its pharmacokinetic advantage over short-acting predecessors like arecoline [2] [4].
  • Targeted Delivery:
  • Prodrug conversion occurs preferentially in the brain due to localized esterase expression, minimizing peripheral cholinergic side effects. This spatial control exemplifies central activation—a key objective in neurology-focused prodrug design [8].

Recent advances extend beyond traditional prodrugs. PROTACs (PROteolysis TArgeting Chimeras) conjugated to cholinergic ligands represent a frontier in degrading pathological proteins in AD. While not yet applied to Itameline, this approach leverages similar permeability-enhancing prodrug principles [8].

Itameline's Position in Cholinergic Pharmacology Research

Itameline occupies a unique niche in the cholinergic therapeutic landscape, bridging historical mAChR agonist development and modern prodrug technology. Its profile is characterized by three research-relevant attributes:

  • Preclinical Efficacy in Cognitive Models:
  • Itameline demonstrated robust anti-amnesic effects in rodents with cholinergic deficits induced by scopolamine or lesioning of the nucleus basalis magnocellularis. Restoration of working memory (evaluated via radial arm maze tests) occurred at doses ≥1 mg/kg orally, correlating with cortical acetylcholine release and neuronal activation [2] [4].
  • Compared to arecoline, Itameline exhibited 10-fold higher potency and longer duration in reversing memory impairments, attributed to its prodrug-mediated sustained release of RU 35963 [4] [6].
  • Mechanistic Breadth:
  • Though initially developed for AD, Itameline’s non-selective muscarinic agonism implies broader applications. Emerging research implicates cholinergic pathways in neuroinflammation modulation via the "cholinergic anti-inflammatory pathway" (CAP). CAP activation suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-1β) through α7nAChR signaling [6].
  • While not directly studied with Itameline, structurally similar agents (e.g., xanomeline) attenuate neuroinflammation in microglial cells, suggesting potential utility in neuroinflammatory disorders beyond AD [6] [11].
  • Research Tool Utility:
  • Itameline’s prodrug-to-active metabolite kinetics (RU 47213 → RU 35963) provides a model system for studying:
  • Enzymatic activation pathways in BBB endothelia
  • Sustained receptor stimulation effects on synaptic plasticity
  • mAChR desensitization dynamics in chronic dosing regimens [1] [9]
  • Despite discontinuation after Phase II trials (circa 1998), Itameline remains a reference compound for evaluating novel prodrugs targeting CNS cholinergic receptors [4] [12].

Properties

CAS Number

121750-57-0

Product Name

Itameline

IUPAC Name

(4-chlorophenyl) 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate

Molecular Formula

C14H15ClN2O3

Molecular Weight

294.73 g/mol

InChI

InChI=1S/C14H15ClN2O3/c1-19-16-9-11-3-2-8-17(10-11)14(18)20-13-6-4-12(15)5-7-13/h3-7,9H,2,8,10H2,1H3/b16-9+

InChI Key

CTVQNEVLCGSTKL-CXUHLZMHSA-N

Synonyms

1-(4-chlorophenoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime
RU 47213

Canonical SMILES

CON=CC1=CCCN(C1)C(=O)OC2=CC=C(C=C2)Cl

Isomeric SMILES

CO/N=C/C1=CCCN(C1)C(=O)OC2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.